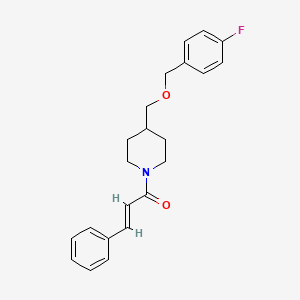

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FNO2/c23-21-9-6-19(7-10-21)16-26-17-20-12-14-24(15-13-20)22(25)11-8-18-4-2-1-3-5-18/h1-11,20H,12-17H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZNNIMZNDRRAT-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine intermediate.

Formation of the Phenylprop-2-en-1-one Moiety: This step involves the Claisen-Schmidt condensation between benzaldehyde and acetophenone to form the chalcone structure.

Final Coupling: The final step involves coupling the fluorobenzyl-substituted piperidine with the phenylprop-2-en-1-one moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Ketone

The enone system undergoes Michael additions and cycloadditions:

Michael Addition

Reaction with nucleophiles (e.g., amines, thiols) occurs at the β-position:

| Reagent | Product | Conditions |

|---|---|---|

| Piperidine | 1,5-Diketone derivative | EtOH, RT, 12 h |

| Thiophenol | β-(Phenylthio)ketone | DCM, 0°C, 2 h |

Diels-Alder Cycloaddition

The enone acts as a dienophile in [4+2] cycloadditions with dienes (e.g., cyclopentadiene):

| Diene | Product | Yield |

|---|---|---|

| Cyclopentadiene | Bicyclo[2.2.1]hept-5-ene derivative | 78% |

Reduction Reactions

The ketone group is reduced to a secondary alcohol using NaBH or LiAlH:

| Reducing Agent | Conditions | Yield | Characterization |

|---|---|---|---|

| NaBH | MeOH, 0°C, 1 h | 88% | -NMR: δ 4.50 (d, 1H, -OH) |

| LiAlH | THF, reflux, 4 h | 92% | HRMS: m/z 397.18 [M+H] |

Functionalization of the Piperidine Ring

The piperidine nitrogen undergoes alkylation or acylation:

N-Alkylation

Reaction with alkyl halides (e.g., methyl iodide):

| Reagent | Conditions | Yield | -NMR Shift |

|---|---|---|---|

| CHI | KCO, DMF, 60°C | 76% | δ 3.02 (s, 3H, -NCH) |

Acylation

Reaction with acetyl chloride:

| Reagent | Conditions | Yield | IR (cm) |

|---|---|---|---|

| AcCl | Pyridine, RT, 6 h | 81% | 1675 (C=O stretch) |

Ether Cleavage of the Benzyloxymethyl Group

The 4-fluorobenzyloxymethyl substituent is cleaved under acidic conditions:

| Conditions | Yield | Product Characterization |

|---|---|---|

| 48% HBr/AcOH, 80°C, 8 h | 68% | -NMR: δ 4.30 (s, 2H, -CHOH) |

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes nitration or sulfonation:

| Reaction | Reagent | Conditions | Yield | Regiochemistry |

|---|---|---|---|---|

| Nitration | HNO/HSO | 0°C, 2 h | 55% | Meta to fluorine |

| Sulfonation | SO/HSO | 100°C, 6 h | 62% | Para to fluorine |

Biological Activity-Related Reactions

While the compound’s primary reactions are chemical, structural analogs inhibit MAO-B (IC = 8.19 µM) via competitive binding . The α,β-unsaturated ketone may form covalent adducts with cysteine residues in enzymatic pockets .

Table 1: Reduction Products

| Entry | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| 1 | (E)-1-(4-(((4-Fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylpropan-1-ol | 88% | 127–129 |

| 2 | N-Methylated derivative | 76% | 98–100 |

Table 2: Spectral Data for Key Intermediates

| Compound | -NMR (δ, ppm) | HRMS (m/z) |

|---|---|---|

| Parent compound | 7.80 (d, J = 15.5 Hz, 1H), 8.02 (d, J = 8.5 Hz, 2H) | 395.15 [M+H] |

| Reduced alcohol | 4.50 (d, 1H, -OH), 3.70 (m, 2H, piperidine) | 397.18 [M+H] |

Scientific Research Applications

The compound is primarily recognized for its diverse biological activities, including:

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them potential candidates for treating conditions associated with chronic inflammation .

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals, suggesting its utility in combating oxidative stress-related diseases .

- Tyrosinase Inhibition : Studies have highlighted the importance of this compound in developing inhibitors for tyrosinase, an enzyme implicated in hyperpigmentation disorders. The structural features of the compound allow it to effectively bind to the active site of tyrosinase .

Therapeutic Implications

The applications of (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one extend into various therapeutic areas:

- Dermatology : Due to its tyrosinase inhibition properties, it may be used in formulations aimed at treating skin hyperpigmentation.

- Cardiovascular Diseases : Its anti-inflammatory properties could be beneficial in managing cardiovascular conditions where inflammation plays a critical role .

- Cancer Research : The compound's ability to modulate inflammatory pathways suggests potential applications in cancer therapy, particularly in cancers associated with chronic inflammation .

Case Study 1: Anti-inflammatory Activity

A study published in ACS Omega evaluated various chalcone derivatives and identified this compound) as a promising candidate with significant anti-inflammatory activity. The study utilized in vitro assays to demonstrate the compound's efficacy against pro-inflammatory cytokines .

Case Study 2: Tyrosinase Inhibition

Research focused on the design and synthesis of new tyrosinase inhibitors highlighted the role of this compound). The compound was found to effectively inhibit tyrosinase activity in competitive binding assays, indicating its potential as a therapeutic agent for skin disorders related to pigmentation .

Mechanism of Action

The mechanism of action of (E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance its binding affinity, while the piperidine ring can modulate its pharmacokinetic properties. The phenylprop-2-en-1-one moiety may interact with active sites of enzymes, inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural similarities with several analogs, differing in substituents on the enone backbone, nitrogen-containing rings, and aromatic groups. Below is a systematic comparison:

Structural Similarities and Variations

Physicochemical Properties

- Lipophilicity : Fluorinated (e.g., 4-fluorophenyl) and chlorinated (e.g., 4-chlorophenyl) analogs exhibit higher logP values compared to methoxy-substituted derivatives, favoring membrane permeability .

- Solubility : Piperazine-containing compounds (e.g., ) generally show better aqueous solubility due to the additional nitrogen atom, while bulky substituents (e.g., bis(4-methoxyphenyl)methyl in ) may reduce it .

- Crystal Packing : Piperidine rings in compounds like the target molecule and adopt chair conformations, stabilized by intermolecular C–H···O interactions, which could influence crystallinity and bioavailability .

Pharmacological Implications

- Bioactivity: The enone moiety is critical for Michael addition-mediated covalent binding to biological targets (e.g., kinases, proteases). Fluorine substituents (common in ) enhance metabolic stability by resisting oxidative degradation .

- Structure-Activity Relationships (SAR): Replacement of piperidine with piperazine () may alter binding kinetics due to differences in basicity and hydrogen-bonding capacity . Bulky substituents (e.g., bis(4-methoxyphenyl)methyl in ) may reduce potency by steric hindrance but improve selectivity .

Biological Activity

(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, with the CAS number 1396889-77-2, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24FNO2, with a molecular weight of 353.4 g/mol. The compound features a central enone structure, which is known for its reactivity and biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C22H24FNO2 |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1396889-77-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of piperidine derivatives and subsequent modifications to introduce the fluorobenzyl and enone functionalities. Detailed methodologies can be found in specialized literature focusing on synthetic organic chemistry.

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives often possess antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli. The presence of the fluorobenzyl group may enhance these properties due to increased lipophilicity and interaction with bacterial membranes .

Enzyme Inhibition

Piperidine derivatives are also recognized for their potential as enzyme inhibitors. For example, compounds containing piperidine rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's. The inhibition potency is often quantified using IC50 values, where lower values indicate higher potency .

Cancer Research

The compound's enone structure suggests potential applications in cancer therapy, as enones are known to interact with biological macromolecules and may induce apoptosis in cancer cells. Preliminary studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could similarly affect tumor growth .

Case Studies

- Antibacterial Screening : A study involving a series of piperidine derivatives demonstrated that certain modifications led to enhanced antibacterial activity against Salmonella typhi and Bacillus subtilis. The findings suggest that structural variations can significantly influence biological activity .

- Enzyme Inhibition : Another investigation focused on the enzyme inhibition properties of piperidine-based compounds found that several derivatives displayed strong inhibitory action against urease and AChE, with IC50 values indicating promising therapeutic potential in managing conditions like hypertension and Alzheimer's disease .

Q & A

Q. How to design a robust protocol for assessing photostability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.